An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenyl Butyrate
An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl butyrate (2-NPB) is a synthetic ester compound widely utilized in biochemical and diagnostic assays. Its primary application lies in its role as a chromogenic substrate for the detection and quantification of esterase and lipase activity. The enzymatic hydrolysis of 2-NPB by these enzymes releases 2-nitrophenol, a yellow-colored compound that can be readily measured spectrophotometrically. This property makes 2-NPB an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic tests. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-nitrophenyl butyrate.
Core Chemical and Physical Properties
2-Nitrophenyl butyrate is a stable compound under standard laboratory conditions. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3][4] |
| Molecular Weight | 209.20 g/mol | [2][4] |
| CAS Number | 2487-26-5 | [1][2][3][4] |
| Appearance | Pale yellow oil or liquid | [5] |
| Boiling Point | 316.6 °C (predicted) | [2][6] |
| Density | 1.216 g/cm³ (predicted) | [2][6] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | |
| Storage | Store at 2-8 °C in a tightly sealed container. | [2] |
Spectroscopic Data
The structural elucidation and characterization of 2-nitrophenyl butyrate are supported by various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.6 | t | 1H | Ar-H |
| ~7.3 | t | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~2.6 | t | 2H | -C(=O)CH₂- |
| ~1.8 | sextet | 2H | -CH₂CH₂CH₃ |
| ~1.0 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~171 | C=O (ester) |
| ~146 | Ar-C (attached to O) |
| ~142 | Ar-C (attached to NO₂) |
| ~134 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~36 | -C(=O)CH₂- |
| ~18 | -CH₂CH₂CH₃ |
| ~13 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-nitrophenyl butyrate would exhibit characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.[1]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1760 | C=O (ester) stretch |
| ~1525 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~1200 | C-O (ester) stretch |
Mass Spectrometry
The mass spectrum of 2-nitrophenyl butyrate provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[3]
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 209 | [M]⁺ (Molecular ion) |
| 139 | [M - C₄H₆O]⁺ |
| 121 | [M - C₄H₆O - H₂O]⁺ |
| 93 | [C₆H₅O₂]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Synthesis of 2-Nitrophenyl Butyrate
A common method for the synthesis of 2-nitrophenyl butyrate is the esterification of 2-nitrophenol with butyryl chloride or butyric anhydride in the presence of a base catalyst.
Materials:
-
2-Nitrophenol
-
Butyryl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in anhydrous dichloromethane.
-
Add an equimolar amount of pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add an equimolar amount of butyryl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted acid chloride and pyridine hydrochloride.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-nitrophenyl butyrate.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Synthesis workflow for 2-nitrophenyl butyrate.
Enzymatic Assay for Esterase/Lipase Activity
This protocol describes a general method for measuring esterase or lipase activity using 2-nitrophenyl butyrate as a substrate. The rate of hydrolysis is monitored by measuring the increase in absorbance at 405 nm due to the formation of 2-nitrophenolate.
Materials:
-
2-Nitrophenyl butyrate (substrate stock solution in a suitable organic solvent like DMSO or ethanol)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Enzyme solution (lipase or esterase)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of the 2-nitrophenyl butyrate substrate by diluting the stock solution in the assay buffer. The final concentration should be optimized for the specific enzyme being tested.
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the enzyme solution to the appropriate wells. Include control wells with buffer only (no enzyme) to measure the background rate of substrate hydrolysis.
-
Initiate the reaction by adding the 2-nitrophenyl butyrate working solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes).
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 2-nitrophenolate at the specific pH of the assay.
Caption: Workflow for a typical enzymatic assay using 2-NPB.
Signaling Pathways and Logical Relationships
2-Nitrophenyl butyrate itself is not directly involved in biological signaling pathways. It is a synthetic molecule designed for in vitro assays. The logical relationship in its application is the direct correlation between the rate of its enzymatic hydrolysis and the activity of the target enzyme (lipase or esterase).
Caption: Principle of the 2-NPB-based enzyme assay.
Conclusion
2-Nitrophenyl butyrate is a robust and reliable tool for researchers and scientists in the fields of enzymology and drug development. Its well-defined chemical properties and its utility as a chromogenic substrate make it an essential component of many in vitro diagnostic and research assays. This guide provides the core technical information required for the effective use and understanding of this important chemical compound.
References
- 1. 2-Nitrophenyl n-butyrate [webbook.nist.gov]
- 2. 2-Nitrophenyl butyrate | 2487-26-5 | EN15598 | Biosynth [biosynth.com]
- 3. 2-Nitrophenyl n-butyrate [webbook.nist.gov]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2487-26-5 CAS MSDS (O-NITROPHENYL N-BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
